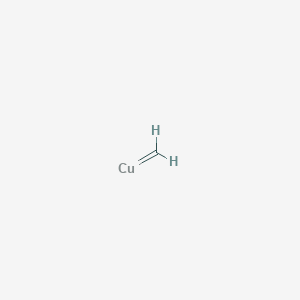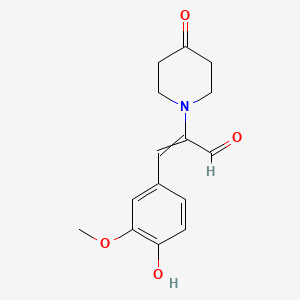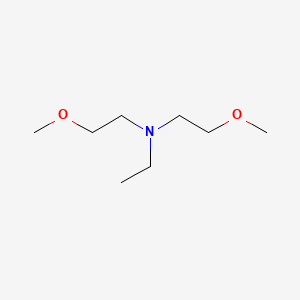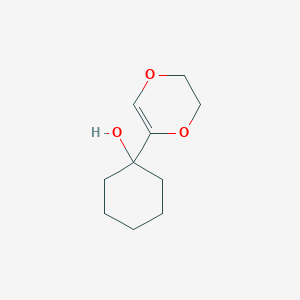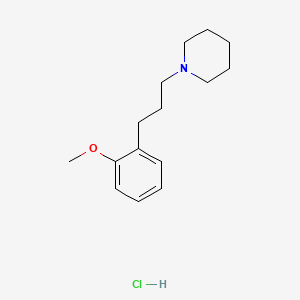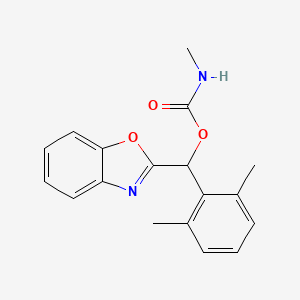![molecular formula C9H10Cl2OSi B14330909 3-[Chloro(dimethyl)silyl]benzoyl chloride CAS No. 105410-04-6](/img/structure/B14330909.png)
3-[Chloro(dimethyl)silyl]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Chloro(dimethyl)silyl]benzoyl chloride is an organosilicon compound that features a benzoyl chloride group substituted with a chloro(dimethyl)silyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]benzoyl chloride typically involves the chlorination of 3-(dimethylsilyl)benzoic acid or its derivatives. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under anhydrous conditions. The reaction proceeds as follows:
3-(Dimethylsilyl)benzoic acid+SOCl2→3-[Chloro(dimethyl)silyl]benzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-[Chloro(dimethyl)silyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(dimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-(dimethylsilyl)benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: 3-(Dimethylsilyl)benzamide, 3-(Dimethylsilyl)benzoate esters.
Hydrolysis: 3-(Dimethylsilyl)benzoic acid.
Reduction: 3-(Dimethylsilyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
3-[Chloro(dimethyl)silyl]benzoyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Chloro(dimethyl)silyl]benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chloro group is highly reactive, allowing for efficient substitution reactions. The dimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzoyl chloride: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive.
3-(Dimethylsilyl)benzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity patterns.
3-(Dimethylsilyl)benzoic acid: The carboxylic acid derivative, which is less reactive towards nucleophiles compared to the benzoyl chloride.
Uniqueness
3-[Chloro(dimethyl)silyl]benzoyl chloride is unique due to the presence of both the chloro and dimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for versatile applications in synthesis and research.
Propiedades
Número CAS |
105410-04-6 |
|---|---|
Fórmula molecular |
C9H10Cl2OSi |
Peso molecular |
233.16 g/mol |
Nombre IUPAC |
3-[chloro(dimethyl)silyl]benzoyl chloride |
InChI |
InChI=1S/C9H10Cl2OSi/c1-13(2,11)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 |
Clave InChI |
LBTCBJBNDBKEHU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC(=C1)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
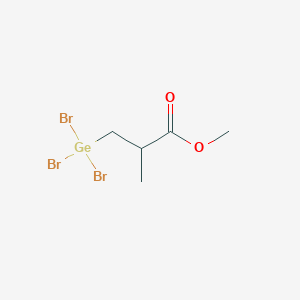
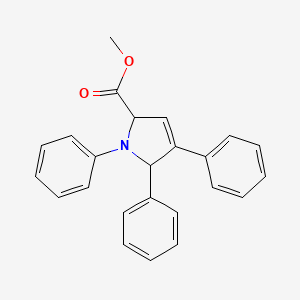
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


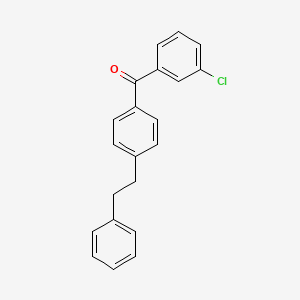
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
